molecular formula C19H21N3O3 B15411331 N-Benzoyl-D-alanyl-D-phenylalaninamide CAS No. 527752-00-7

N-Benzoyl-D-alanyl-D-phenylalaninamide

Cat. No.: B15411331
CAS No.: 527752-00-7
M. Wt: 339.4 g/mol
InChI Key: CEAZRFPIYOOYDY-CZUORRHYSA-N
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Description

N-Benzoyl-D-alanyl-D-phenylalaninamide is a synthetic tripeptide derivative of interest in biochemical and microbiological research. Its structure, incorporating D-amino acids and an N-terminal benzoyl group, is designed for stability and specific bioactivity. This compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Primary research applications for this compound are anticipated in two key areas: First, its D-alanyl-D-phenylalaninamide moiety is structurally analogous to the D-alanyl-D-alanine terminus of bacterial peptidoglycan precursors . This similarity suggests potential as a scaffold for investigating novel antibiotics that target bacterial cell wall synthesis, similar to the mode of action of vancomycin . Second, the N-benzoyl-protected amino acid motif is a feature used in enzymatic peptide synthesis . Research indicates that derivatives like N-Benzoyl-amino acid esters can serve as substrates or intermediates in protease-catalyzed oligomerization, a method for producing peptides with narrow molecular weight distributions . Researchers might employ this compound in studies related to protein synthesis machinery, such as aminoacyl-tRNA synthetases, which are established antibacterial targets .

Properties

CAS No.

527752-00-7

Molecular Formula

C19H21N3O3

Molecular Weight

339.4 g/mol

IUPAC Name

N-[(2R)-1-[[(2R)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]benzamide

InChI

InChI=1S/C19H21N3O3/c1-13(21-19(25)15-10-6-3-7-11-15)18(24)22-16(17(20)23)12-14-8-4-2-5-9-14/h2-11,13,16H,12H2,1H3,(H2,20,23)(H,21,25)(H,22,24)/t13-,16-/m1/s1

InChI Key

CEAZRFPIYOOYDY-CZUORRHYSA-N

Isomeric SMILES

C[C@H](C(=O)N[C@H](CC1=CC=CC=C1)C(=O)N)NC(=O)C2=CC=CC=C2

Canonical SMILES

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of N-Benzoyl-D-alanyl-D-phenylalaninamide and Analogous Compounds

Compound Name Protecting Group Amino Acid Sequence Stereochemistry Molecular Weight (g/mol) Key Properties/Applications Reference
This compound Benzoyl D-Ala-D-Phe D-D ~353.4 (estimated) Protease resistance, chiral studies N/A
N-[(Benzyloxy)carbonyl]glycyl-L-phenylalaninamide Cbz (Benzyloxycarbonyl) Gly-L-Phe L 363.39 (C₁₉H₂₁N₃O₄) Peptide synthesis, intermediate in solid-phase synthesis
N-Methoxy-N-methyl-N²-Boc-D-alaninamide Boc (tert-butoxycarbonyl) D-Ala D 246.29 (C₁₀H₁₈N₂O₄) Stable in acidic conditions, used in orthogonal protection strategies
D-4-Fluoro-phenylalanine None D-Phe (4-Fluoro) D 183.17 (C₉H₁₀FNO₂) Enhanced lipophilicity, metabolic stability
N-α-Benzyl-D-Phenylalanine methyl ester HCl Benzyl D-Phe (methyl ester) D 337.83 (C₁₈H₂₂ClNO₂) Improved solubility (ester), used in peptide coupling
N-Benzoyl-L-arginine-4-nitroanilide HCl Benzoyl L-Arg L 491.91 (C₂₀H₂₄ClN₇O₄) Substrate for trypsin-like proteases

Analysis of Key Differences

Protecting Groups

  • Benzoyl (Target Compound): Offers moderate stability under basic conditions but is less commonly used than Cbz or Boc. Unlike Cbz (cleaved by hydrogenolysis) or Boc (cleaved by trifluoroacetic acid), benzoyl groups require stronger acids (e.g., HBr/acetic acid) for removal, limiting their utility in multi-step syntheses .
  • Cbz and Boc : Widely used in peptide synthesis for orthogonal protection. Cbz is preferred for its ease of removal via catalytic hydrogenation, while Boc is ideal for acid-labile strategies .

Stereochemistry and Amino Acid Composition

  • D-Amino Acids (Target Compound): The D-Ala-D-Phe configuration confers resistance to proteolytic cleavage, a feature exploited in antimicrobial peptides and stable analogs . In contrast, L-isoforms (e.g., N-Benzoyl-L-arginine-4-nitroanilide) are typically used as enzyme substrates due to their natural stereochemical recognition .
  • Fluorinated Derivatives : D-4-Fluoro-phenylalanine () demonstrates how halogenation enhances metabolic stability and binding affinity in receptor-targeted peptides .

Terminal Modifications

  • Amide vs. Ester : The target’s C-terminal amide group resists hydrolysis compared to methyl esters (e.g., N-α-Benzyl-D-Phenylalanine methyl ester), which are prone to saponification under basic conditions .
  • Nitroanilide Moieties : Compounds like N-Benzoyl-L-arginine-4-nitroanilide are designed for spectrophotometric enzyme assays, releasing nitroaniline upon cleavage .

Research Findings and Implications

Enzymatic Stability: D-amino acids in the target compound likely extend its half-life in biological systems compared to L-configured analogs (e.g., N-Benzoyl-L-arginine-4-nitroanilide) .

Protecting Group Utility: While benzoyl is less versatile than Cbz/Boc, its stability under hydrogenolysis conditions makes it suitable for specific applications where redox-sensitive groups are present .

Q & A

Basic: How can I optimize the synthesis of N-Benzoyl-D-alanyl-D-phenylalaninamide for high yield and purity?

Methodological Answer:
The synthesis typically involves coupling D-alanine and D-phenylalanine residues with a benzoyl protecting group. Use N-hydroxysuccinimide (NHS) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as coupling agents in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) under nitrogen atmosphere . Monitor reaction progress via thin-layer chromatography (TLC) with ninhydrin staining for free amine detection . Purify via reverse-phase HPLC using a C18 column and a gradient of acetonitrile/water (0.1% TFA) to isolate the peptide .

Basic: What analytical techniques are recommended for assessing the purity and structural integrity of this compound?

Methodological Answer:

  • High-Performance Liquid Chromatography (HPLC): Use a C18 column with UV detection at 214 nm (peptide bond absorption) .
  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) or MALDI-TOF confirms molecular weight (e.g., expected [M+H]+ ion) .
  • Nuclear Magnetic Resonance (NMR): 1H/13C NMR in deuterated DMSO or CDCl3 to verify stereochemistry and benzoyl group integration .

Basic: What safety protocols should be followed when handling this compound in the lab?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles; use a fume hood for weighing and synthesis .
  • Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid inhalation or skin contact .
  • Storage: Store at –20°C in airtight, light-resistant containers under anhydrous conditions .

Advanced: How does the stereochemistry (D-configuration) of the alanine and phenylalanine residues influence its biological activity?

Methodological Answer:
The D-configuration confers resistance to proteolytic degradation, enhancing stability in physiological environments . To study activity:

Synthesize both L- and D-isomers using chiral auxiliaries or enantioselective catalysis .

Compare bioactivity via enzyme inhibition assays (e.g., serine proteases) or cellular uptake studies using fluorescently labeled analogs .

Analyze binding kinetics with surface plasmon resonance (SPR) to quantify stereospecific interactions .

Advanced: What experimental strategies can elucidate the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Thermogravimetric Analysis (TGA): Measure decomposition temperatures under nitrogen flow (5°C/min ramp) .
  • pH Stability: Incubate the compound in buffers (pH 2–12) at 37°C for 24 hours; quantify degradation via HPLC .
  • Long-Term Stability: Store aliquots at 4°C, –20°C, and 25°C for 6 months, testing monthly for aggregation or hydrolysis .

Advanced: How can researchers investigate the compound’s interactions with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

  • Molecular Docking: Use software like AutoDock Vina to model interactions with target proteins (e.g., proteases) based on X-ray crystallography data .
  • Isothermal Titration Calorimetry (ITC): Quantify binding affinity (Kd) and stoichiometry by titrating the compound into a protein solution .
  • Fluorescence Polarization: Label the compound with a fluorophore (e.g., FITC) and measure polarization changes upon target binding .

Advanced: What solvent systems are optimal for improving the compound’s solubility in aqueous assays?

Methodological Answer:

  • Co-Solvent Systems: Use 10–20% DMSO or ethanol in PBS, ensuring compatibility with biological assays .
  • Cyclodextrin Complexation: Prepare 2-hydroxypropyl-β-cyclodextrin (HPβCD) inclusion complexes to enhance solubility without altering bioactivity .
  • Micellar Formulation: Incorporate non-ionic surfactants (e.g., Tween-80) at concentrations below critical micelle concentration (CMC) .

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